![molecular formula C13H8O2 B13692981 Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
Naphtho[1,2-b]furan-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-b]furan-3-carbaldehyde is an organic compound belonging to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring with an aldehyde functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[1,2-b]furan-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of aryl allyl ethers using an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy . This method provides high atomic utilization and efficient synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure sustainable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-b]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphtho[1,2-b]furan-3-carboxylic acid.
Reduction: Naphtho[1,2-b]furan-3-methanol.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphtho[1,2-b]furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent label for biomolecules, aiding in biochemical measurements and studies.
Industry: Used in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of naphtho[1,2-b]furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,1-b]furan-1-carbaldehyde: Similar structure but with the furan ring fused at a different position.
Benzofuran-3-carbaldehyde: Contains a benzene ring instead of a naphthalene ring fused to the furan ring.
Uniqueness
Naphtho[1,2-b]furan-3-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H8O2 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
benzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H |
Clave InChI |
FXPDHBMJNJWWBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


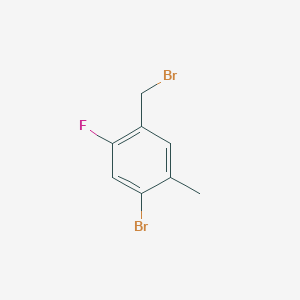
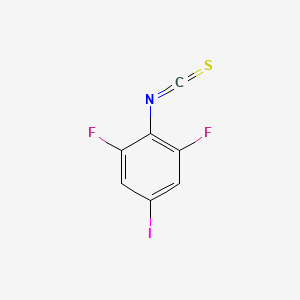
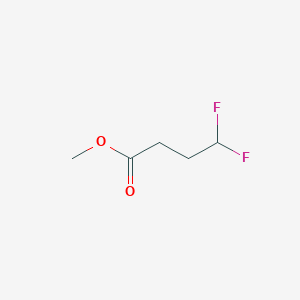
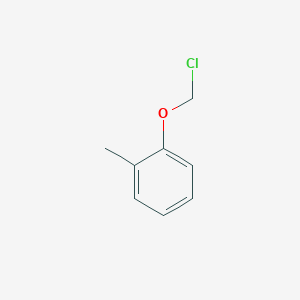
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
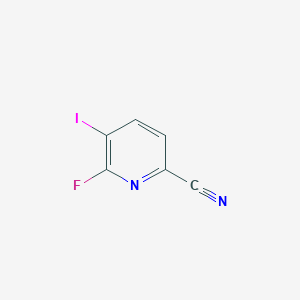
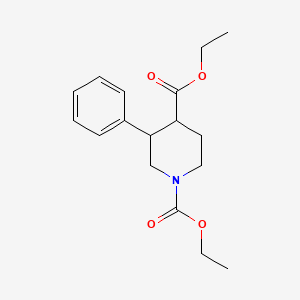


![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
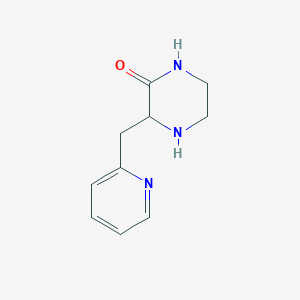
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

